

Application Notes and Protocols for the Quantification of Octan-4-amine

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Compound of Interest

Compound Name: Octan-4-amine

Cat. No.: B3213392

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These application notes provide detailed methodologies for the quantitative analysis of **Octan-4-amine** in various matrices. The protocols are based on established analytical techniques for primary amines and serve as a comprehensive guide for method development and validation.

Introduction

Octan-4-amine is a primary aliphatic amine. Accurate and sensitive quantification of **Octan-4-amine** is crucial in diverse research and development settings, including pharmaceutical development, metabolic studies, and environmental analysis. This document outlines three robust analytical methods for determining the concentration of **Octan-4-amine**:

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of amines.
- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and versatile technique. Derivatization is necessary to introduce a chromophore to **Octan-4-amine** for UV detection.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications, offering exceptional sensitivity and specificity for quantifying low-level analytes in complex matrices.

Data Presentation

The following tables summarize typical quantitative performance parameters that can be expected with the described analytical methods for **Octan-4-amine** quantification. These values are illustrative and may vary based on instrumentation, matrix, and specific method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

Parameter	Expected Performance
Linear Range	0.1 - 50 µg/mL
Limit of Detection (LOD)	0.02 µg/mL
Limit of Quantification (LOQ)	0.07 µg/mL
Intraday Precision (%RSD)	< 10%
Interday Precision (%RSD)	< 15%
Recovery	85 - 115%

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Characteristics

Parameter	Expected Performance
Linear Range	0.5 - 100 µg/mL
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.4 µg/mL
Intraday Precision (%RSD)	< 5%
Interday Precision (%RSD)	< 10%
Recovery	90 - 110%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Characteristics

Parameter	Expected Performance
Linear Range	0.05 - 1000 ng/mL
Limit of Detection (LOD)	0.01 ng/mL
Limit of Quantification (LOQ)	0.05 ng/mL
Intraday Precision (%RSD)	< 15%
Interday Precision (%RSD)	< 15%
Recovery	80 - 120%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Amines can exhibit poor peak shape and reproducibility in GC analysis without derivatization. [1] Propyl chloroformate is a suitable derivatizing agent for amines in aqueous samples.[1]

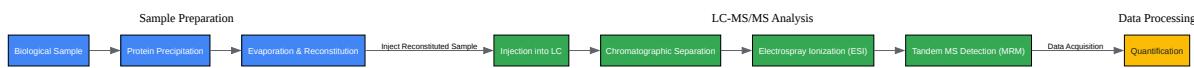
a. Sample Preparation and Derivatization

- Sample Extraction: For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the amine fraction and remove interfering matrix components. For solid samples, perform homogenization followed by solvent extraction.
- Derivatization:
 - To 100 μ L of the extracted sample (or standard), add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
 - Add 50 μ L of derivatizing reagent solution (e.g., propyl chloroformate).
 - Vortex the mixture for 1 minute.

- Allow the phases to separate. The upper organic layer contains the derivatized analyte.
- Transfer the organic layer to a clean vial for GC-MS analysis.

b. GC-MS Operating Conditions

- Injector Temperature: 270°C[2]
- Initial Column Temperature: 120°C[2]
- Final Column Temperature: 240°C[2]
- Temperature Program Rate: 20°C/min[2]
- Carrier Gas: Helium at a flow rate of 40 mL/minute[2]
- Column: A 30 m x 0.25 mm ID fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized **Octan-4-amine**.



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References

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